molecular formula C20H23NO4S B11696808 Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11696808
M. Wt: 373.5 g/mol
InChI Key: BLHVMJKFQPMXQD-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of 4-methylphenoxyacetic acid with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases and proteases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23NO4S/c1-3-24-20(23)18-15-6-4-5-7-16(15)26-19(18)21-17(22)12-25-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22)

InChI Key

BLHVMJKFQPMXQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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